molecular formula C13H10N2O B8475408 6-Pyridin-3-yl-1,3-dihydro-indol-2-one CAS No. 295800-01-0

6-Pyridin-3-yl-1,3-dihydro-indol-2-one

Cat. No. B8475408
M. Wt: 210.23 g/mol
InChI Key: PLKUMBPHLXKUJY-UHFFFAOYSA-N
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Patent
US08765748B2

Procedure details

A mixture 6-chloroindolin-2-one (100 mg, 0.60 mmol), 3-(3,3,4,4-tetramethylborolan-1-yl)pyridine (184 mg, 0.90 mmol), Pd2dba3 (5.4 mg, 0.0060 mmol) and powdered K3PO4 (252 mg, 1.2 mmol) in n-BuOH (2 mL) was degassed by evacuation and refilling with Ar. Dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (11.4 mg, 0.024 mmol) was added under the atmosphere of Ar. The reaction mixture was sealed and heated with stirring under microwave irradiation at 100° C. for 99 min. Later the reaction was cooled to rt and treated with degassed H2O (0.25 mL). The mixture was reheated under microwave irradiation at 110° C. for 1 h. The crude reaction mixture was concentrated under reduced pressure and purified by flash chromatography on silica gel using MeOH (0 to 6%) in DCM as the eluent to provide the title compound as a pale yellow solid (100 mg, 80%). %). 1H NMR (400 MHz, CD3OD) δ ppm 8.77 (d, J=1.52 Hz, 1H), 8.52 (dd, J4.80, 1.52 Hz, 1H), 8.05-8.10 (m, 1H), 7.52 (dd, J7.33, 4.80 Hz, 1H), 7.39 (d, J=7.6 Hz, 1H), 7.30 (dd, J=7.71, 1.39 Hz, 1H), 7.17 (s, 1H), 3.59 (s, 2H); MS ESI 211.0 (100) [M+H]+, calcd for [C13H10N2O+H]+ 211.2.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
3-(3,3,4,4-tetramethylborolan-1-yl)pyridine
Quantity
184 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5.4 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
11.4 mg
Type
catalyst
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.CC1(C)C(C)(C)CB([C:20]2[CH:21]=[N:22][CH:23]=[CH:24][CH:25]=2)C1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].O>CCCCO.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>[N:22]1[CH:23]=[CH:24][CH:25]=[C:20]([C:2]2[CH:10]=[C:9]3[C:5]([CH2:6][C:7](=[O:11])[NH:8]3)=[CH:4][CH:3]=2)[CH:21]=1 |f:2.3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=C2CC(NC2=C1)=O
Name
3-(3,3,4,4-tetramethylborolan-1-yl)pyridine
Quantity
184 mg
Type
reactant
Smiles
CC1(CB(CC1(C)C)C=1C=NC=CC1)C
Name
K3PO4
Quantity
252 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CCCCO
Name
Quantity
5.4 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
11.4 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring under microwave irradiation at 100° C. for 99 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
Later the reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
The mixture was reheated under microwave irradiation at 110° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
99 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=C2CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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